molecular formula C7H10N2O2 B052709 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 113131-46-7

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No. B052709
CAS RN: 113131-46-7
M. Wt: 154.17 g/mol
InChI Key: DTJLXXLXQPOQBZ-UHFFFAOYSA-N
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Description

“1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid” is a chemical compound. It consists of a pyrazole ring with ethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A specific synthesis method includes four steps: reaction with a Vilsmeier reagent, cyclization reaction with methyl hydrazine, halogen exchange reaction with a fluorination reagent, and hydrolysis reaction with a sodium hydroxide solution .


Molecular Structure Analysis

The molecular structure of “1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid” is characterized by a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole compounds are used in the synthesis of various derivatives acting as inhibitors and antifungal agents . They are also used in the synthesis of metal complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid” include a white to cream or pale yellow appearance, and it comes in the form of crystals, powder, or crystalline powder . It has a melting point of 136.0-145.0°C .

Safety and Hazards

This compound may cause serious eye irritation and may cause respiratory irritation. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .

Future Directions

As of 2023, amides of the acid were commercialized in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) .

properties

IUPAC Name

1-ethyl-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-3-9-4-6(7(10)11)5(2)8-9/h4H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJLXXLXQPOQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360087
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid

CAS RN

113131-46-7
Record name 1-Ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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